2-(1-Methylcyclohexyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1-methylcyclohexyl)pyrazine |
InChI |
InChI=1S/C11H16N2/c1-11(5-3-2-4-6-11)10-9-12-7-8-13-10/h7-9H,2-6H2,1H3 |
InChI Key |
DEWQFSKBVRDGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=NC=CN=C2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 1 Methylcyclohexyl Pyrazine and Its Analogs
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become powerful tools for investigating the properties of pyrazine (B50134) derivatives. nih.govsemanticscholar.orgbendola.com These methods allow for the detailed examination of molecular geometries, electronic structures, and other physicochemical properties. semanticscholar.orgbendola.com For instance, calculations using the B3LYP/DFT level of theory are commonly employed to study the electronic structures, substitution effects, and structure-physicochemical property relationships in pyrazine derivatives. nih.govresearchgate.net
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO, Natural Bond Orbitals: NBO)
The electronic structure of a molecule is fundamental to its chemical reactivity and is often analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that provides information about the molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net
For pyrazine and its derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netelectrochemsci.org For example, in a study of pyrazine and its methyl and ethyl derivatives, the HOMO, LUMO, and energy gap were calculated, showing how substitution affects these electronic parameters. researchgate.net The distribution of these orbitals across the molecule can also be visualized to identify reactive sites. electrochemsci.orgwuxibiology.com
Natural Bond Orbital (NBO) analysis provides a localized picture of bonding within a molecule, corresponding to the classic Lewis structure concept. uni-muenchen.dewisc.edu This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu NBO analysis is used to understand charge transfer interactions, hyperconjugation, and the stability of molecules. nih.gov By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, the stability of the system can be quantified. nih.gov In pyrazine derivatives, NBO analysis can reveal the nature of the bonding and the distribution of electron density. nih.govresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazine | -6.885 | -1.497 | 5.388 |
| 2-Methylpyrazine | -6.721 | -1.388 | 5.333 |
| 2,3-Dimethylpyrazine | -6.612 | -1.197 | 5.415 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.com The MEP surface is colored to represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de
For pyrazine analogs, MEP maps can identify the most likely sites for protonation and other electrostatic interactions. nih.gov For instance, the nitrogen atoms in the pyrazine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. nih.gov The shape and size of the potential minima and maxima are influenced by the substituents on the pyrazine ring. nih.gov MEP analysis has been used to understand the binding of amiloride (B1667095) analogs, which contain a pyrazine ring, to the epithelial sodium channel, highlighting the importance of the electrostatic potential around the pyrazine ring for stable complex formation. nih.gov
Spectroscopic Property Simulations (FT-IR, Raman, UV-Vis, NMR)
Computational methods can simulate various spectroscopic properties, providing a powerful complement to experimental data. nih.gov Techniques such as Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy can be computationally modeled. nih.gov DFT calculations are frequently used to predict vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and chemical shifts (NMR). researchgate.net
For pyrazine derivatives, simulated spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecular structure and vibrations. rsc.orgrsc.org For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of pyrazine complexes, helping to identify the nature of the electronic transitions, such as n-π* and π-π* transitions. nih.govrsc.org Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the structure of synthesized compounds. researchgate.netrsc.org
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. mdpi.comrsc.org The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. mdpi.com
Studies on pyrazine derivatives have shown that they can exhibit significant NLO properties. rsc.orgrsc.org For example, the introduction of electron-donating and electron-accepting groups onto the pyrazine ring can enhance the NLO response. unamur.be DFT calculations can be used to predict the hyperpolarizability of pyrazine analogs and to understand the structure-property relationships that govern their NLO behavior. mdpi.comunamur.be The HOMO-LUMO energy gap is also related to the NLO properties, with smaller gaps often correlating with larger hyperpolarizabilities. mdpi.com
| Compound | Hyperpolarizability (β) (a.u.) |
|---|---|
| Pyrazine-fused trithiasumanene | Value > C60 |
| Pyrazine-fused triselenasumanene | Value > C60 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies are statistical methods used to develop models that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are valuable for predicting the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com
Development of Predictive Models for Biological and Chemical Properties
For pyrazine derivatives, QSAR and QSPR models have been developed for various applications. nih.govijournalse.org These models often use molecular descriptors derived from computational chemistry, such as electronic, steric, and topological parameters. nih.gov Statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the predictive models. nih.govsemanticscholar.org
For example, QSAR models have been created to predict the antiproliferative activity of pyrazine derivatives against cancer cell lines. nih.govresearchgate.net These models have shown a high correlation between the predicted and experimental activities, indicating their reliability. nih.govresearchgate.net Similarly, QSPR models have been developed to predict the odor thresholds of a large set of pyrazine derivatives, which are important compounds in the flavor and fragrance industry. ijournalse.orgresearchgate.net These studies demonstrate the power of QSAR/QSPR in understanding and predicting the complex relationships between the structure of pyrazine analogs and their biological and chemical properties. electrochemsci.org
Application of Statistical Modeling (e.g., Multiple Linear Regression, Artificial Neural Networks)
Statistical modeling techniques are pivotal in modern computational chemistry for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models mathematically correlate the structural or physicochemical properties of compounds with their biological activities or other properties.
Multiple Linear Regression (MLR) is a statistical method used to model the relationship between a single continuous dependent variable and multiple independent variables. nu.edupressbooks.pubnih.gov In drug design, MLR can create a linear equation to predict the bioactivity of compounds based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov The goal is to build a model that is both statistically significant and predictive, which involves careful variable selection and validation to avoid issues like multicollinearity. nu.eduvsni.co.uk
Artificial Neural Networks (ANNs) are more complex, non-linear modeling tools inspired by the structure of the human brain. nih.gov ANNs consist of interconnected nodes (neurons) arranged in layers. They can learn intricate patterns within data without a predefined relationship model. nih.gov In pharmaceutical sciences, ANNs have been successfully applied to predict various properties, including the dissolution profiles of controlled-release drug formulations, by learning from input variables like the composition of a drug matrix. nih.gov For instance, a Multi-Layered Perceptron (MLP) network, a type of ANN, was effectively used to predict the dissolution of theophylline (B1681296) pellets, demonstrating the potential of such models in formulation development. nih.gov
While direct applications of MLR or ANNs on 2-(1-Methylcyclohexyl)pyrazine are not prominently documented in the reviewed literature, these methods represent a valid and powerful approach for predicting its biological activities and pharmacokinetic properties by correlating its structural features with experimental data from a series of analogous pyrazine derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and its macromolecular target at an atomic level. nih.gov Pyrazine-containing compounds are of significant interest in medicinal chemistry because their heteroaromatic nature allows for a unique combination of polar and nonpolar interactions with protein targets. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org This helps in estimating the binding affinity and analyzing the interaction patterns. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of its stability, conformational changes, and the thermodynamics of binding. nih.gov
Systematic analysis of pyrazine-based ligands co-crystallized with protein targets reveals that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.gov Other significant interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-stacking, coordination with metal ions, and, in the case of chlorinated pyrazines, halogen bonds. nih.gov
Table 1: Predicted Interactions of Pyrazine Analogs with Protein Targets This table is generated based on findings from computational studies on pyrazine-containing compounds.
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Amiloride Analogs (Pyrazine-containing) | SARS-CoV-2 E Protein | Hydrogen bonds, Hydrophobic interactions | nih.gov |
| Pyrazine Carboxamide Derivatives | Metabotropic Glutamate Receptor 1 (mGlu1) | Allosteric binding site interactions | nih.gov |
| General Pyrazine Ligands | Various Protein Kinases | Hydrogen bonds (N-acceptor), π-interactions | nih.gov |
Molecular simulations are instrumental in identifying the specific binding sites and elucidating the mechanism of action for ligands. By analyzing the docked poses and the dynamic stability of the complex, researchers can map the key amino acid residues within the binding pocket that are crucial for interaction. nih.govnih.gov
For instance, MD simulations of amiloride analogs with the SARS-CoV-2 E protein revealed that these ligands could alter the native structure and flexibility of the protein, suggesting a mechanism of inhibition. nih.gov The simulations showed that the ligands engaged a significant number of amino acids in the protein's transmembrane domain, a region critical for its ion channel activity. nih.gov The pyrazine core is often a key pharmacophore that anchors the ligand within the binding site, allowing other substituents, such as the 1-methylcyclohexyl group, to form additional favorable contacts in hydrophobic sub-pockets, thereby enhancing binding affinity and selectivity. nih.gov
In Silico Prediction of Pharmacokinetic and ADMET Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing later-stage failures. sciensage.infosemanticscholar.org Various computational models and software tools are used to estimate these properties based on a compound's molecular structure.
Computational tools can predict key parameters related to a drug's absorption and distribution, such as gastrointestinal (GI) absorption, oral bioavailability, and blood-brain barrier (BBB) penetration. nih.gov Studies on novel imidazole-based compounds, including a pyrazine analog, have shown that these molecules can be designed to have acceptable oral availability. nih.govresearchgate.net Similarly, an investigation of pyrazine-chromene conjugates predicted that all designed compounds would be well-absorbed in the GI tract but would not penetrate the BBB. researchgate.net These predictions are vital for determining the potential route of administration and the likely distribution of a compound in the body.
Table 2: Predicted ADMET Properties for Pyrazine Analogs This table presents predicted data for pyrazine analogs from various computational studies.
| Compound/Analog Class | Predicted Property | Predicted Outcome | Reference |
|---|---|---|---|
| Imidazole-pyrazine analogs | Oral Availability | Acceptable | nih.govresearchgate.net |
| Amiloride analogs | Bioavailability Score | 0.55 | nih.gov |
| Amiloride analogs | Blood-Brain Barrier Penetration | Impenetrable | nih.gov |
| Pyrazine-chromene conjugates | GI Absorption | Well-absorbed | researchgate.net |
| Pyrazine-chromene conjugates | Blood-Brain Barrier Penetration | Not permeable | researchgate.net |
Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for drug-drug interactions. nih.gov A major focus of in silico metabolic prediction is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. sciensage.info Computational models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
For example, a computational study on a library of pyrazine-chromene-3-carbohydrazide conjugates predicted their potential as inhibitors of several CYP isoforms. researchgate.net The results indicated that while none of the compounds were likely to inhibit CYP2C19 and CYP2D6, several were predicted to be inhibitors of CYP1A2, CYP2C9, and CYP3A4. researchgate.net Such predictions are crucial for flagging potential adverse drug reactions early in the discovery process. While specific metabolic pathway predictions for this compound are not available, analysis of its analogs suggests that interactions with CYP enzymes would be a key area of investigation.
Table 3: Predicted Cytochrome P450 Inhibition for Pyrazine Analogs Data is based on a study of pyrazine-chromene conjugates.
| CYP Isoform | Predicted Inhibition |
|---|---|
| CYP1A2 | Yes (for some analogs) |
| CYP2C9 | Yes (for some analogs) |
| CYP2C19 | No |
| CYP2D6 | No |
| CYP3A4 | Yes (for some analogs) |
Source: researchgate.net
Drug-Likeness Assessment
The evaluation of a compound's drug-likeness is a critical step in computational drug design, providing an early indication of its potential to be developed into an orally administered drug. This assessment is primarily based on the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. A key framework for this evaluation is Lipinski's Rule of Five. chemblink.commdpi.com
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria chemblink.commdpi.comnih.gov:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (logP) not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Compounds that comply with these rules are generally considered to have a higher probability of possessing favorable pharmacokinetic properties.
While specific experimental data for this compound is not extensively available in public repositories, its properties can be estimated through computational methods and by comparison with structurally similar analogs. For the purpose of this assessment, we will consider the known molecular formula of this compound (C11H16N2) and leverage computed data for a closely related analog, 2-[(3-Methylcyclohexyl)methyl]pyrazine. nih.gov The minor difference in the methyl group's position on the cyclohexyl ring is not expected to significantly alter the key physicochemical parameters relevant to drug-likeness.
The analysis reveals that this compound and its close analog comfortably align with the criteria set forth by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Detailed Research Findings
Computational analysis of pyrazine derivatives and related heterocyclic compounds consistently employs Lipinski's rules as a primary filter for identifying promising drug candidates. nih.govfragranceu.com Studies on various pyrazine-containing molecules have demonstrated that adherence to these guidelines correlates with improved ADMET characteristics. fragranceu.combldpharm.com
For this compound, the assessment against Lipinski's criteria is as follows:
Molecular Weight: The calculated molecular weight is 176.26 g/mol , which is substantially below the 500 Dalton threshold. libretexts.org This low molecular weight is advantageous for passive diffusion across biological membranes.
Lipophilicity (logP): The computed XLogP3-AA value for the analog 2-[(3-Methylcyclohexyl)methyl]pyrazine is 3.1. nih.gov This value is well within the recommended limit of ≤ 5, indicating a suitable balance between hydrophilicity and lipophilicity for effective transport and solubility.
Hydrogen Bond Donors: The structure of this compound contains no hydrogen atoms attached to nitrogen or oxygen. Therefore, the hydrogen bond donor count is 0, satisfying the criterion of ≤ 5. nih.govchemrxiv.org
Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine ring are capable of accepting hydrogen bonds. chemrxiv.org The hydrogen bond acceptor count is therefore 2, which is well below the maximum limit of 10. nih.gov
The following interactive data table summarizes the drug-likeness properties of this compound, with data for the logP and hydrogen bond counts derived from its close analog.
Drug-Likeness Profile of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 176.26 | < 500 | Yes |
| logP (XLogP3-AA) | 3.1 (for analog) nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 | Yes |
Structure Activity Relationship Sar Studies and Biological Activities of Pyrazine Derivatives
General Principles of Pyrazine (B50134) Structure-Activity Relationships
The biological activity of pyrazine derivatives is intricately linked to their chemical structure. The pyrazine ring itself often acts as a crucial pharmacophore, a feature essential for a molecule's pharmacological activity. researchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors, enhancing the binding of these compounds to biological targets like enzymes and receptors. researchgate.net
Structure-activity relationship (SAR) studies have revealed several key principles:
Substitution Patterns: The type and position of substituents on the pyrazine ring significantly influence the compound's activity. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a methyl or isopropyl group at a specific position led to a tenfold decrease in potency compared to the parent compound. unipd.it Conversely, the addition of an L-phenylglycine derivative at the same position resulted in a recovery of activity. unipd.it
Fused Ring Systems: Fusing the pyrazine ring with other heterocyclic structures, such as pyrrole (B145914) or imidazole (B134444), has been a widely explored strategy to generate highly active compounds, particularly in the context of anticancer research. researchgate.net
Physicochemical Properties: Properties like lipophilicity, which can be modified by adding or altering substituents, play a crucial role. For example, in a study of ureidopyrazine derivatives, ester forms of the compounds showed enhanced antimycobacterial activity, likely due to increased lipophilicity. cuni.cz The length of an alkyl chain substituent has also been shown to be a determining factor for antitubercular activity. cuni.cz
Molecular Geometry and Energetics: Quantum chemistry studies have shown that factors like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can predict the reactivity of pyrazine derivatives. semanticscholar.org A smaller energy gap generally correlates with higher reactivity. semanticscholar.org
Investigations into Pharmacological Activities
The versatile structure of the pyrazine nucleus has led to its incorporation into a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.combenthamdirect.comtandfonline.comrjpbcs.com
Anticancer and Antiproliferative Potentials
Pyrazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. benthamdirect.comnih.govbenthamdirect.com
A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Apoptosis Induction: Several pyrazine derivatives have been shown to trigger apoptosis in cancer cells. For example, a chalcone-pyrazine derivative was found to induce apoptosis in BEL-7402 cells, as confirmed by fluorescence staining and flow cytometry. mdpi.com Mechanistic studies on other pyrazine derivatives revealed that they can trigger mitochondria-associated apoptosis. nih.gov Some derivatives have been observed to increase caspase activity, indicating p53-independent apoptotic cell death in HCT-116 p53-negative cells. ontosight.ai
Cell Cycle Arrest: In addition to apoptosis, pyrazine derivatives can also halt the cell cycle, preventing cancer cells from dividing and proliferating. One potent pyrazine derivative was found to cause cell cycle arrest in the G2/M phase in human prostatic tumor cells (PC-3). researchgate.net Similarly, an imidazo[1,2-a]pyrazine (B1224502) derivative, TB-25, induced G2/M phase cell cycle arrest in HCT-116 cells in a dose-dependent manner. nih.gov
Pyrazine derivatives can selectively interact with and modulate the activity of various enzymes and receptors that are critical for cancer cell survival and proliferation.
Kinase Inhibition: Many pyrazine-based compounds have been developed as potent and selective kinase inhibitors. ontosight.ai Kinases are key players in cellular signaling pathways that control cell growth and proliferation. ontosight.ai Specific pyrazine derivatives have been identified as inhibitors of BRAF and tyrosine kinases. researchgate.net
JAK/STAT3 Pathway: Recent research has identified pyrazine derivatives that act as inhibitors of the JAK/STAT3 signaling pathway. nih.gov These compounds suppressed the phosphorylation of STAT3 and downregulated the expression of several downstream proteins involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and c-Myc. nih.gov
Tubulin Polymerization: A series of novel imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin inhibitors. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies showed that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Cytochrome P450: Molecular docking studies have suggested that some pyrazine derivatives can fit well into the active sites of enzymes like cytochrome P450 17A1, indicating their potential to modulate its activity. researchgate.net
EGFR Inhibition: The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a common target in cancer therapy. Molecular docking studies have shown that certain pyrazine derivatives have a good binding affinity for the EGFR receptor, suggesting this as a possible mode of their anticancer action. researchgate.net
Table 1: Anticancer and Antiproliferative Activities of Select Pyrazine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect(s) | Mechanism of Action |
| Chalcone-pyrazine hybrid | BEL-7402 | Apoptosis induction | Not specified |
| Imidazo[1,2-a]pyrazine derivative (TB-25) | HCT-116, HepG-2, A549, MDA-MB-231 | Potent anti-proliferative activity, G2/M cell cycle arrest, apoptosis, migration suppression | Tubulin polymerization inhibition |
| Pyrazine derivative | PC-3 | Apoptosis, G2/M cell cycle arrest | Cytochrome P450 17A1 inhibition (proposed) |
| Pyrazine derivatives | SKOV3 (in vivo) | Significant anticancer activity | JAK/STAT3 inhibition, mitochondria-associated apoptosis |
| Chloropyrazine-tethered pyrimidine (B1678525) derivative (Compound 35) | DU-145 (prostate) | Potent antiproliferative activity | Not specified |
Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial, Antiviral)
The pyrazine scaffold is also a key component in many compounds with potent antimicrobial properties. mdpi.comnih.gov Derivatives have been synthesized and tested against a wide range of pathogens, including bacteria, fungi, and mycobacteria. mdpi.comrjpbcs.comjyoungpharm.orgmdpi.com
Antibacterial and Antifungal Activity: Numerous pyrazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. jyoungpharm.orgmdpi.com For example, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were more potent against Gram-positive bacteria like S. aureus and B. subtilis compared to Gram-negative bacteria. jyoungpharm.org In another study, a triazolo[4,3-a]pyrazine derivative displayed superior antibacterial activity against S. aureus and E. coli. mdpi.com Certain pyrazine-2-carbohydrazide derivatives have also shown significant inhibitory activity against the fungus A. niger. worldscientific.com
Antimycobacterial Activity: Pyrazinamide is a cornerstone drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. ptfarm.pl This has spurred the development of numerous other pyrazine derivatives with antimycobacterial potential. cuni.cz Hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) scaffolds have shown noteworthy activity against the M. tuberculosis H37Rv strain. rsc.org Similarly, pyrazine-2-carbohydrazide derivatives have displayed promising antitubercular activity, with some compounds showing low minimum inhibitory concentrations. worldscientific.com
A key target for the antimycobacterial activity of some pyrazine derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). worldscientific.comrsc.org
DprE1 Inhibition: DprE1 is an essential enzyme involved in the synthesis of the mycobacterial cell wall. cuni.czacs.org Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. cuni.cz In silico studies, including molecular docking, have suggested that various pyrazine derivatives, such as pyrazine-2-carbohydrazide derivatives and hybrid compounds containing pyrazine and 1,2,4-triazole, may act by inhibiting DprE1. worldscientific.comrsc.org These studies indicate that the derivatives can interact with key amino acid residues, like Cys387, in the active site of the enzyme. worldscientific.com It's important to note that while some pyrazine derivatives are covalent inhibitors of DprE1, others, like the pyrazolopyridone class, act as noncovalent inhibitors. acs.orgresearchgate.net
Table 2: Antimicrobial Activities of Select Pyrazine Derivatives
| Compound Class | Target Organism(s) | Activity | Proposed Mechanism of Action |
| Pyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis, E. coli, S. Typhi, A. niger | Antibacterial and antifungal | Not specified |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Antibacterial | Not specified |
| Pyrazine and 1,2,4-triazole hybrids | Mycobacterium tuberculosis H37Rv | Antitubercular | DprE1 inhibition |
| Pyrazine-2-carbohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Antitubercular | DprE1 inhibition |
| Pyrazolopyridones | Mycobacterium tuberculosis | Antimycobacterial | Noncovalent DprE1 inhibition |
The pyrazine scaffold has proven to be a remarkably versatile platform in the development of new therapeutic agents. Through extensive structure-activity relationship studies, researchers have been able to fine-tune the chemical properties of pyrazine derivatives to achieve potent and selective biological activities. The demonstrated efficacy of these compounds as anticancer, antiproliferative, and antimicrobial agents highlights their significant pharmacological potential. Continued exploration of the vast chemical space of pyrazine derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the discovery of novel drugs to combat a range of human diseases.
Influence of Alicyclic Substituents (e.g., Cyclohexyl Moiety) on Pyrazine Bioactivity
The presence of alicyclic substituents, such as a cyclohexyl group, on a pyrazine core can significantly influence the biological activity of the compound. This influence is largely attributed to the conformational effects and stereochemical properties that the cyclohexyl moiety imparts.
Conformational Effects on Target Binding
The cyclohexyl group is a saturated cyclic hydrocarbon that affects the lipophilicity and conformational flexibility of a molecule. vulcanchem.com Its three-dimensional structure can play a crucial role in how the molecule interacts with its biological target.
The orientation of the cyclohexyl group relative to the pyrazine ring can be critical for biological activity. For example, in a series of mGlu₁ negative allosteric modulators, the stereochemistry of the methylcyclohexyl group was found to be important for its activity. ontosight.ai The specific spatial arrangement of the atoms, dictated by the cyclohexyl ring's conformation, can either enhance or diminish the binding affinity to the target protein. evitachem.com
Stereochemical Aspects and Enantioselectivity
Many biologically active molecules containing a cyclohexyl group are chiral, and their different stereoisomers can exhibit distinct biological activities. ontosight.ai The presence of a chiral center, such as the 1-methylcyclohexyl group in 2-(1-Methylcyclohexyl)pyrazine, means the compound can exist as different enantiomers or diastereomers. google.com
The absolute configuration of these stereoisomers can be a determining factor in their pharmacological profile. For example, in the case of the hypnotic agent zopiclone, the (S)-enantiomer, eszopiclone, is responsible for the sedative effects, while the (R)-enantiomer has significantly reduced activity. semanticscholar.org This highlights the importance of stereochemistry in drug action, where one enantiomer may fit perfectly into a binding site while the other does not.
The enantioselective synthesis of molecules containing chiral cyclohexyl or piperidine (B6355638) rings is an area of significant interest due to the biological importance of these structures. researchgate.net Homogeneous rhodium diphosphine catalysts have been used for the enantioselective hydrogenation of pyridines and furans to produce chiral products, although with varying degrees of success. researchgate.net The development of catalytic methods for the enantioselective synthesis of such compounds remains a key focus in medicinal chemistry to access specific, highly active stereoisomers. acs.orgnih.govchemrxiv.org
Natural Product-Pyrazine Hybrids and Their Biological Significance
The hybridization of pyrazine scaffolds with natural product fragments is a promising strategy in medicinal chemistry to develop novel compounds with enhanced biological activities. mdpi.comnih.gov Natural products provide a rich source of structurally diverse and biologically validated pharmacophores. mdpi.comnih.gov When combined with the pyrazine ring, which is itself a "privileged" structure in medicinal chemistry, the resulting hybrid molecules often exhibit improved potency and a broader spectrum of activity compared to the parent compounds. researchgate.netmdpi.comnih.gov
Research has shown that pyrazine-modified natural product derivatives possess a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. researchgate.netmdpi.comnih.gov For instance, hybrids of cinnamic acid and pyrazine have been synthesized to enhance the neuroprotective and neurovascular protective activities of cinnamic acid derivatives. nih.gov Similarly, combining flavonoids with ligustrazine (tetramethylpyrazine) has led to derivatives with potent antitumor activities against various cancer cell lines. nih.gov
The rationale behind creating these hybrids is to leverage the synergistic effects of both the natural product and the pyrazine moiety. The pyrazine ring can influence the physicochemical properties of the hybrid molecule, such as its solubility and ability to form hydrogen bonds, which can lead to better target binding and improved pharmacokinetic profiles. mdpi.com The natural product component, on the other hand, often provides the initial biological activity that is then amplified or modulated by the pyrazine core.
The biological significance of these hybrids is underscored by the fact that many exhibit stronger pharmacodynamic activity and potentially lower toxicity than their parent compounds. mdpi.comnih.gov This approach of creating hybrid molecules continues to be a valuable tool in the discovery and development of new therapeutic agents. researchgate.netmdpi.comnih.gov
Identification of Pyrazine-Containing Natural Products
Pyrazine and its derivatives are widespread in nature, identified in a variety of biological systems including plants, animals, insects, and microorganisms. researchgate.netmdpi.comnih.gov These naturally occurring compounds are often responsible for the characteristic aromas of many foods and also serve crucial ecological roles. nih.govdracaenawines.com
Pyrazines are significant components of the flavor and aroma profiles of numerous raw and cooked food products. nih.gov For instance, methoxypyrazines are well-known for contributing the "green" or "earthy" aromas in vegetables like bell peppers and asparagus, as well as in coffee beans and some fruits. adv-bio.comhmdb.ca The heating of food through processes like roasting or toasting initiates Maillard reactions and Strecker degradation, which generate a variety of alkylpyrazines. chemicalbook.com These compounds are detected in products such as roasted peanuts, popcorn, toasted barley, and beef. chemicalbook.com
In the animal kingdom, particularly among insects, pyrazines function as vital chemical signals. researchgate.net They are used as alarm pheromones by various species of ants and bees to signal danger to their colonies. researchgate.netadv-bio.com
Specific pyrazine derivatives have been isolated and identified from various natural sources. For example, 2,5-Dimethylpyrazine (B89654) (DMP) is a known contributor to the flavor of potatoes and is also found in fermented foods like cocoa and soybean products. chemicalbook.com Tetramethylpyrazine (TMP) has been identified in fermented beverages such as Scotch whisky and some Chinese liquors. mdpi.com Another example is 2-sec-Butyl-3-methoxypyrazine, which has been reported in organisms like the moth Zygaena lonicerae and the plant Japanese ginger (Zingiber mioga). nih.gov
Table 1: Examples of Naturally Occurring Pyrazine Derivatives
| Compound Name | Natural Source(s) | Role/Characteristic |
| 2,5-Dimethylpyrazine (DMP) | Heated foods (potatoes, cocoa, soy) | Potato flavor, aroma contributor chemicalbook.com |
| Tetramethylpyrazine (TMP) | Fermented beverages (whisky, rum) | Flavor component mdpi.com |
| 2-sec-Butyl-3-methoxypyrazine | Zygaena lonicerae, Zingiber mioga | Natural product constituent nih.gov |
| Methoxypyrazines | Bell peppers, asparagus, coffee beans | "Green" and "earthy" aromas dracaenawines.comadv-bio.com |
Hybridization Strategies for Enhanced Bioactivity
The pyrazine ring is a valuable scaffold in medicinal chemistry for developing new therapeutic agents. mdpi.comnih.gov A prominent strategy is the molecular hybridization approach, where the pyrazine moiety is combined with other bioactive pharmacophores to create novel hybrid compounds. mdpi.comieasrj.comekb.eg This technique aims to produce molecules with enhanced biological activity, improved potency, and potentially reduced toxicity compared to the parent compounds. mdpi.comnih.gov Research has shown that pyrazine-based hybrids exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.commdpi.combenthamdirect.com
One area of focus is the fusion of the pyrazine ring with other heterocyclic systems. Compounds where a pyrazine ring is fused with pyrrole or imidazole have been extensively studied, revealing significant antineoplastic activity. nih.govresearchgate.net
Another successful hybridization strategy involves linking pyrazine with various natural products.
Polyphenol-Pyrazine Hybrids : Researchers have synthesized heterocyclic analogs of resveratrol (B1683913) by incorporating a pyrazine ring. One such derivative demonstrated a greater inhibitory effect on MCF-7 breast cancer cells than resveratrol itself, with an IC₅₀ value of 70.9 μM compared to 80.0 μM for resveratrol. mdpi.comnih.gov
Chalcone-Pyrazine Hybrids : Hybrid molecules combining chalcone (B49325) and pyrazine scaffolds have shown promising anticancer activities. One derivative exhibited good activity against BPH-1 and MCF-7 cell lines with IC₅₀ values of 10.4 μM and 9.1 μM, respectively. Another chalcone-pyrazine compound was identified as the most potent against the PC12 cell line, with an IC₅₀ value of 16.4 μM. mdpi.comnih.gov
Other Natural Product Hybrids : Cinnamic acid has been hybridized with pyrazine to create derivatives that show enhanced neurovascular protective effects against free radical damage. mdpi.com Similarly, a paeonol-pyrazine derivative was found to have significantly improved anti-inflammatory activity over paeonol (B1678282) alone, showing a 56.32% inhibition of nitric oxide (NO) overproduction at a 20 μM concentration. mdpi.com
These examples underscore the effectiveness of molecular hybridization as a strategy to leverage the structural features of pyrazine for the development of new and more potent bioactive compounds. mdpi.com
Table 2: Bioactivity of Selected Pyrazine Hybrid Derivatives
| Hybrid Class | Example Compound Activity | Target/Assay | IC₅₀ / Activity Value |
| Polyphenol-Pyrazine | Resveratrol-Pyrazine derivative | MCF-7 cell inhibition | 70.9 μM mdpi.comnih.gov |
| Chalcone-Pyrazine | Chalcone-Pyrazine derivative 1 | BPH-1 cell inhibition | 10.4 μM mdpi.comnih.gov |
| Chalcone-Pyrazine derivative 1 | MCF-7 cell inhibition | 9.1 μM mdpi.comnih.gov | |
| Chalcone-Pyrazine derivative 2 | PC12 cell inhibition | 16.4 μM mdpi.comnih.gov | |
| Paeonol-Pyrazine | Paeonol-Pyrazine derivative | NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 μM mdpi.com |
Advanced Analytical and Spectroscopic Characterization Methods for 2 1 Methylcyclohexyl Pyrazine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2-(1-Methylcyclohexyl)pyrazine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) analysis of pyrazine (B50134) derivatives reveals characteristic signals for the aromatic protons on the pyrazine ring. For pyrazine itself, the protons typically appear as a singlet in the aromatic region of the spectrum. researchgate.net In substituted pyrazines, the chemical shifts and coupling patterns of these protons provide crucial information about the position and nature of the substituents. For instance, in 2-methyl-6-(2-propenyl)pyrazine, distinct singlets are observed for the two non-equivalent pyrazine ring protons. contaminantdb.ca
¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the electronic effects of substituents.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is particularly useful for assigning the signals of the 1-methylcyclohexyl substituent.
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT |
| Pyrazine-H | ~8.4-8.6 (m) | ~142-145 | CH |
| Cyclohexyl-H | ~1.2-2.0 (m) | ~25-40 | CH₂ |
| Methyl-H | ~1.3 (s) | ~28 | CH₃ |
| Quaternary-C | - | ~45 | C |
This table presents predicted data and should be confirmed by experimental results.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule.
IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The pyrazine ring exhibits characteristic stretching vibrations. researchgate.net For instance, pyrazine ring stretching modes are typically observed in the 1500-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations from the alkyl groups (methyl and cyclohexyl) are expected in the 2800-3000 cm⁻¹ range.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The ring breathing mode of the pyrazine ring is a characteristic Raman band. researchgate.net
Characteristic Vibrational Frequencies for Pyrazine Derivatives:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Pyrazine Ring Stretching | 1515-1607 researchgate.net | 1518-1562 researchgate.net |
| C-H Alkyl Stretching | 2850-2960 | 2850-2960 |
| Pyrazine Ring Breathing | ~1015-1049 researchgate.net | ~1015-1049 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS, HR-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₁H₁₆N₂), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight (176.26 g/mol ). bldpharm.com
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments, which is crucial for confirming the identity of a new compound. acs.org Electrospray ionization (ESI) is a common soft ionization technique used in HR-MS. acs.orggoogle.com
Chromatographic Separation and Detection Techniques
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A typical HPLC system consists of a stationary phase (a column packed with small particles) and a mobile phase (a liquid solvent system).
For the separation of pyrazine derivatives, reverse-phase HPLC is often employed. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The detection of the separated compounds is commonly achieved using a UV detector, as pyrazines absorb UV light. researchgate.net The choice of wavelength for detection is critical for achieving high sensitivity. For some applications, a mass spectrometer can be coupled with the HPLC system (LC-MS), providing both separation and mass information for each component in a mixture. bldpharm.comgoogle.com
Typical HPLC Parameters for Pyrazine Analysis:
| Parameter | Condition |
| Column | Reverse-phase C18 researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comresearchgate.net |
| Detection | UV (typically around 210-280 nm) researchgate.netresearchgate.net or Mass Spectrometry (MS) bldpharm.comgoogle.com |
| Flow Rate | ~0.5-1.0 mL/min researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. The method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For pyrazine derivatives, sample introduction is often performed using headspace solid-phase microextraction (HS-SPME), a solvent-free technique that is effective for extracting volatile analytes from various matrices. nih.govgoogle.comresearchgate.net
A significant challenge in the GC-MS analysis of alkylpyrazines is the high degree of similarity in the mass spectra of positional isomers. researchgate.netnih.gov This similarity makes unambiguous identification based solely on mass spectral data or database searches practically unfeasible and can lead to misidentifications. nih.gov To overcome this, chemists heavily rely on gas chromatographic retention indices (RIs). By comparing the retention time of an analyte to that of a series of n-alkane standards run under identical conditions, a retention index can be calculated, which is more robust than retention time alone. researchgate.nettandfonline.com The use of multiple GC columns with different stationary phases (e.g., nonpolar, polar) provides a multi-dimensional analytical approach, as the retention indices will vary predictably with the polarity of the column, aiding in the positive identification of isomers. nih.gov
Research has been conducted to compile retention indices for a wide array of alkylpyrazines on various stationary phases to create a more reliable identification framework. nih.gov
Table 1: Research Findings on GC-MS Analysis of Alkylpyrazines
| Compound | GC Column (Stationary Phase) | Retention Index (RI) | Source |
|---|---|---|---|
| 2-Methylpyrazine | DB-1 | 823 | nih.gov |
| 2,5-Dimethylpyrazine (B89654) | DB-1 | 913 | nih.gov |
| 2,6-Dimethylpyrazine | DB-1 | 919 | nih.gov |
| 2,3-Dimethylpyrazine | DB-1 | 933 | nih.gov |
| 2-Ethyl-6-methylpyrazine | DB-1 | 1007 | tandfonline.com |
| 2,3,5-Trimethylpyrazine (B81540) | DB-1 | 1014 | nih.gov |
This table presents a selection of retention indices for common alkylpyrazines on a nonpolar DB-1 column to illustrate the data used for identification.
The GC-MS conditions, including the temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization energy, scan range), are meticulously optimized to achieve the best separation and detection of pyrazine compounds. google.comscispace.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net It provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's absolute configuration and conformational preferences. This method is particularly powerful for resolving structural ambiguities that other spectroscopic techniques cannot, such as the exact spatial relationship between substituents on the pyrazine ring and any chiral centers.
For pyrazine derivatives, single-crystal X-ray diffraction analysis has been employed to confirm molecular structures and investigate intermolecular interactions that govern crystal packing, such as hydrogen bonding and π–π stacking. rsc.orgresearchgate.net These interactions are crucial as they influence the material's physical properties. For instance, studies on 2,5-di(aryleneethynyl)pyrazine derivatives have used X-ray crystallography to show how the pyrazine ring is inclined relative to substituent planes and how nitrogen atoms influence electronic structure. researchgate.net In another example, the crystal structures of two furazan[3,4-b]pyrazines were studied using high-resolution X-ray diffraction to analyze the electron density distribution and quantify stacking interactions between the planar rings. acs.org
The data obtained from X-ray diffraction includes the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice.
Table 2: Crystallographic Data for Representative Pyrazine Derivatives
| Compound | Crystal System | Space Group | Lattice Constants | Source |
|---|---|---|---|---|
| 4H,8H-bis-furazano[3,4-b:3′,4′-e]pyrazine | Triclinic | P-1 | a = 6.442 Å, b = 6.643 Å, c = 8.527 Å, α = 89.28°, β = 85.01°, γ = 83.33° | acs.org |
| N,N'-bis(pyridin-2-yl)pyrazine-2,5-dicarboxamide | Monoclinic | P2₁/c | a = 5.925 Å, b = 9.873 Å, c = 13.064 Å, β = 99.42° | researchgate.net |
| Pyrazine-2(1H)-thione | Monoclinic | P2₁/m | a = 5.611 Å, b = 6.437 Å, c = 7.092 Å, β = 100.32° | iucr.org |
This table provides examples of crystallographic data determined for various pyrazine derivatives, illustrating the detailed structural information obtained from X-ray analysis.
These crystallographic studies not only confirm the synthesized structures but also provide deep insights into the supramolecular chemistry of pyrazine derivatives, revealing how they self-assemble in the solid state. researchgate.net
Future Directions and Emerging Research Avenues for 2 1 Methylcyclohexyl Pyrazine
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of pyrazine (B50134) derivatives is an active area of research, with a continuous drive to develop more efficient and selective methods. researchgate.net Traditional methods for pyrazine synthesis often require harsh reaction conditions and can result in low yields. Recent advancements have focused on creating novel catalytic systems and reaction pathways. For instance, a new method utilizing an asymmetric ligand-based catalyst, TNP-Cu@rGO, has been developed for the synthesis of pyrazine and ketone derivatives. sioc-journal.cn This catalytic system demonstrates good functional tolerance and can be recycled multiple times while maintaining high catalytic activity. sioc-journal.cn
Future research in the synthesis of 2-(1-Methylcyclohexyl)pyrazine could explore the use of such advanced catalytic systems to improve yield and selectivity. Additionally, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, could significantly streamline the production process. The use of microwave-assisted synthesis has also shown promise in accelerating reaction times for the creation of iron square complexes with pyrazine-based ligands. unifr.ch
Advanced Computational Modeling for Structure-Function Elucidation
Computational modeling plays a crucial role in understanding the structure-function relationships of chemical compounds. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the electronic properties, reactivity, and interactions of molecules. nih.govresearchgate.net For pyrazine, a realistic 24-mode model Hamiltonian has been used to investigate its molecular dynamics after excitation to the S2 electronic state, with the results showing good agreement with experimental data. researchgate.net
For this compound, computational studies can provide insights into how the methylcyclohexyl group influences the electronic structure and reactivity of the pyrazine ring. Molecular docking studies can be employed to predict the binding affinity of the compound with various biological targets, such as enzymes and receptors. researchgate.net This information is invaluable for the rational design of new therapeutic agents. Natural Bond Orbital (NBO) analysis can further elucidate the stability and charge delocalization within the molecule. nih.gov
Interactive Table: Computational Methods in Pyrazine Research
| Computational Method | Application in Pyrazine Research | Reference |
| Density Functional Theory (DFT) | Investigating electronic properties and reactivity. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying molecular motion and interactions. | nih.govresearchgate.net |
| Molecular Docking | Predicting binding affinity with biological targets. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzing molecular stability and charge delocalization. | nih.gov |
Exploration of Undiscovered Biological Activities and Target Mechanisms
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.comontosight.ai For example, 2,5-bis(1-methylethyl)-pyrazine, a volatile organic compound produced by Paenibacillus sp., has demonstrated broad-spectrum antimicrobial activity. nih.govknaw.nl At high concentrations, it induces a strong DNA damage response, while at lower concentrations, it causes cell-wall damage. nih.govknaw.nl
The biological activities of this compound are not yet fully explored. Future research should focus on screening this compound against a variety of biological targets to uncover its potential therapeutic applications. Investigating its mechanism of action at the molecular level will be crucial for understanding how it exerts its biological effects. Transcriptional reporter assays in bacterial and mammalian cells can be used to decipher its possible modes of action. nih.govresearchgate.net
Rational Design of Next-Generation Pyrazine-Based Therapeutics
The pyrazine scaffold is a key pharmacophore in many clinically used drugs. benthamdirect.commdpi.com The versatility of the pyrazine ring allows for structural modifications to fine-tune biological activity and specificity. nih.gov The rational design of new drugs involves a deep understanding of the interactions between a drug molecule and its biological target.
For this compound, its structure can be modified to enhance its therapeutic properties. For example, introducing different functional groups to the pyrazine or cyclohexyl rings could improve its binding affinity, selectivity, and pharmacokinetic profile. The development of pyrazine-based kinase inhibitors has shown promise in the treatment of cancers and inflammatory disorders. nih.gov The insights gained from computational modeling and biological activity studies will guide the rational design of the next generation of pyrazine-based therapeutics.
Sustainable Bioproduction and Engineering of Pyrazine Pathways
The demand for natural and sustainably produced compounds is growing. bbeu.org Microbial biosynthesis offers an environmentally friendly alternative to chemical synthesis for many compounds, including pyrazines. mdpi.com Several microorganisms, such as Bacillus subtilis and Corynebacterium glutamicum, have been engineered for the production of pyrazines. mdpi.comnih.gov The biosynthesis of pyrazines often involves precursors like L-threonine and acetoin. mdpi.com
Future research should explore the potential for the bioproduction of this compound. This would involve identifying or engineering a microbial strain capable of synthesizing this specific compound. Metabolic engineering strategies could be employed to optimize the production pathway and increase yields. The use of renewable feedstocks, such as lignocellulosic biomass, would further enhance the sustainability of the production process. bbeu.orgnih.gov The BIOPYRANIA project, for instance, aims to develop biobased pyrazine monomers from second-generation woody biomass for high-performance polymers. bbeu.org
Interactive Table: Microorganisms in Pyrazine Bioproduction
| Microorganism | Pyrazine Produced/Application | Reference |
| Corynebacterium glutamicum | Engineered for high-titer production of 2,3,5,6-Tetramethylpyrazine. | nih.gov |
| Bacillus subtilis | Isolated from natto and capable of producing a range of alkylpyrazines. | mdpi.com |
| Paenibacillus sp. | Produces the antimicrobial compound 2,5-bis(1-methylethyl)-pyrazine. | nih.govknaw.nl |
| Tolypocladium inflatum | A fungus assessed for its ability to produce pyrazines. | researchgate.net |
Comprehensive Stereochemical Analysis of Chiral Pyrazine Analogs
Chirality plays a critical role in the biological activity of many drug molecules. ontosight.ai The presence of a chiral center, such as the 1-methylcyclohexyl group in this compound, means that the compound can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have different pharmacological and toxicological properties.
A comprehensive stereochemical analysis of this compound and its chiral analogs is essential. This involves the synthesis of stereochemically pure compounds and the evaluation of their individual biological activities. researchgate.net Techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy can be used to determine the absolute configuration of chiral molecules. unifr.chresearchgate.netmdpi.com The development of diastereoselective synthetic methods, where chirality is transferred from a chiral ligand to the metal center, is a promising strategy for obtaining stereochemically pure complexes. unifr.ch Understanding the structure-chirality-activity relationship is crucial for the development of safe and effective chiral drugs. mdpi.com
Q & A
Basic: What synthetic methodologies are effective for preparing pyrazine derivatives like 2-(1-Methylcyclohexyl)pyrazine?
Pyrazine derivatives can be synthesized via catalytic cyclization of carbohydrates or amines. For example, tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) facilitate glucose fragmentation and subsequent cyclization to form pyrazine rings, as demonstrated for 2-methyl pyrazine . For substituted pyrazines, palladium-catalyzed cross-coupling or borylation reactions (e.g., with bis(pinacolato)diboron) are viable for introducing functional groups, as seen in the synthesis of 2-(3-boronate-phenyl)pyrazine . Optimizing reaction conditions (e.g., ammonia solutions, 15-min reaction times) enhances yield and selectivity .
Advanced: How can computational methods model the electronic states and dynamics of substituted pyrazines?
Multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation enables realistic modeling of pyrazine’s nuclear motion across 24 vibrational modes, capturing S₁/S₂ excited-state coupling . Configuration interaction (CI) studies reveal orbital energy splitting (e.g., 1.4 eV between B₃u and B₂g states in pyrazine) and predict transition energies (e.g., 3.56 eV for ³B₃u) that align with experimental spectra . These methods require careful treatment of symmetry and weakly coupled modes to avoid oversimplification .
Basic: What spectroscopic techniques are optimal for structural characterization of this compound?
Single-crystal X-ray diffraction provides precise structural data, such as dihedral angles between rings (e.g., 72.79° in 2-(2-methoxyphenoxy)pyrazine) and π–π interactions (centroid distance: 3.85 Å) . NMR analysis, particularly δ values for β-protons in pyrazine rings (e.g., 8.24–8.45 ppm), helps assess electronic effects from substituents . ESI-MS and isotope labeling further validate fragmentation mechanisms in synthesis .
Advanced: How do substituents influence the photophysical properties of pyrazine derivatives?
Substituents alter radiationless transitions and luminescence yields. For example, in pyrazine vapor, S₁(n,π*) vibronic levels exhibit pressure-dependent fluorescence quenching and phosphorescence activation due to collisional energy transfer . Methoxy or alkyl groups (e.g., 2-methoxy-5-isopropylpyrazine) modify π–π stacking and electronic delocalization, impacting excited-state lifetimes . Time-resolved decay curves and Stern-Volmer analysis quantify these effects .
Advanced: What role do pyrazine derivatives play in spin crossover phenomena in metal-organic frameworks (MOFs)?
Pyrazine ligands in MOFs (e.g., {Fe(pz)[Pt(CN)₄]}) exhibit spin crossover behavior influenced by guest molecules. Hybrid Monte Carlo/molecular dynamics (MC/MD) simulations show that adsorbed pyrazine adopts staggered configurations (60° rotation relative to framework ligands), stabilizing high-spin states via steric and electronic interactions . This contrasts with earlier predictions, emphasizing the need for dynamic simulations over static models .
Basic: How can isotopic labeling and ESI-MS elucidate reaction mechanisms in pyrazine synthesis?
Isotopic labeling (e.g., ¹³C-glucose) combined with ESI-MS tracks carbon fragmentation pathways during catalytic pyrazine formation, confirming intermediates like glycoaldehyde and ammonia cyclization steps . This approach differentiates catalytic vs. non-catalytic routes (e.g., 4(5)-methyl imidazole vs. 2-methyl pyrazine synthesis) .
Advanced: What factors dictate the basicity of pyrazine derivatives in coordination complexes?
Basicity of pyrazine bound to [M(CN)₅]³⁻ (M = Fe, Ru, Os) correlates with metal-induced electronic effects. Spectrophotometric titrations reveal pKa values (e.g., 1.24 for Fe) linked to β-proton chemical shifts, where Fe > Os > Ru in basicity due to varying σ-donation strengths . Competitive protonation steps and factor analysis resolve overlapping spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
